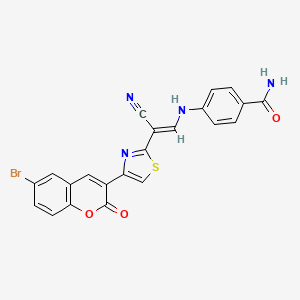

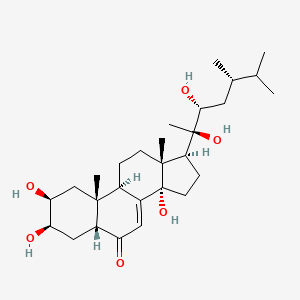

Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)-

描述

Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is a triterpene carboxylic acid isolated from the sclerotia of the medicinal fungus Polyporus umbellatus . It is known for its inhibitory effects on free radical-induced lysis of red blood cells (hemolysis) and has been studied for its potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions: Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is primarily obtained through extraction from the sclerotia of Polyporus umbellatus. The extraction process involves several steps, including solvent extraction, crystallization, and purification . The biosynthetic pathway of polyporusterone A in Polyporus umbellatus involves the conversion of ergosterol to polyporusterone A through a series of hydroxylation and oxidation reactions .

Industrial Production Methods:

化学反应分析

Types of Reactions: Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of polyporusterone A .

科学研究应用

作用机制

Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- exerts its effects through several mechanisms:

Antioxidant Activity: Inhibits free radical-induced hemolysis by scavenging reactive oxygen species.

Cytotoxic Activity: Induces apoptosis in leukemia cells by interfering with cellular signaling pathways.

Anti-inflammatory Activity: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines.

相似化合物的比较

Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is part of a group of compounds known as phytoecdysones, which are steroid-like compounds found in plants and fungi. Similar compounds include:

Polyporusterone B: Another triterpene carboxylic acid isolated from Polyporus umbellatus with similar biological activities.

Ecdysterone: A phytoecdysone found in plants with similar antioxidant and cytotoxic properties.

Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is unique due to its specific inhibitory effects on free radical-induced hemolysis and its potential therapeutic applications in treating leukemia and inflammation .

属性

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5S)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O6/c1-15(2)16(3)11-24(32)27(6,33)23-8-10-28(34)18-12-20(29)19-13-21(30)22(31)14-25(19,4)17(18)7-9-26(23,28)5/h12,15-17,19,21-24,30-34H,7-11,13-14H2,1-6H3/t16-,17-,19-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBCIGPPRFLKLS-UMQUCXETSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301198134 | |

| Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141360-88-5 | |

| Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141360-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Polyporusterone A and where is it found?

A1: Polyporusterone A is a steroid compound originally isolated from the fruit body of Polyporus umbellatus Fries, also known as Grifola umbellata. [] This mushroom has a long history of use in traditional medicine, particularly for urological disorders. []

Q2: What is the chemical structure of Polyporusterone A?

A2: Polyporusterone A is a triterpene carboxylic acid with the IUPAC name: (+)-2β, 3β, 14α, (20R, 22R)-pentahydroxy-(24S)-methyl-5β-cholest-7-en-6-one. []

Q3: What is known about the biosynthesis of Polyporusterone A?

A3: Research suggests that Polyporusterone A biosynthesis is influenced by the symbiotic relationship between Polyporus umbellatus and Armillaria mellea. Analysis of infected and uninfected sclerotia revealed that the presence of A. mellea increased the levels of Polyporusterone A, alongside other steroids like ergosterol. [] This symbiotic interaction also appears to upregulate the expression of genes encoding enzymes crucial for ergosterol biosynthesis, potentially impacting Polyporusterone A production. []

Q4: Are there any spectroscopic data available for Polyporusterone A?

A4: Yes, the structure of Polyporusterone A has been elucidated using various spectroscopic techniques. This includes X-ray diffraction analysis, which revealed its crystal structure as orthorhombic with a specific space group and unit cell dimensions. [] Additionally, Nuclear Magnetic Resonance (NMR) data has provided insights into the conformation of its side-chain in both crystalline and solution states. []

Q5: What biological activities have been reported for Polyporusterone A?

A5: Studies have shown that Polyporusterone A exhibits cytotoxic activity against leukemia 1210 cells. [] Furthermore, Polyporusterone A, along with Polyporusterone B, demonstrated inhibitory effects against free radical-induced lysis of red blood cells in vitro. [] In vivo studies in rats showed that ingesting Polyporus umbellatus extract, rich in Polyporusterone A, increased the free radical scavenging effect of plasma. []

Q6: Has Polyporusterone A been investigated for its potential in treating gout?

A6: While Polyporus umbellatus itself has been traditionally used for gout, recent research has explored Polyporusterone A as a potential xanthine oxidase inhibitor (XOXI). [] Using high-speed countercurrent chromatography (HSCCC) and subsequent analysis with MS and NMR, researchers identified Polyporusterone A as a compound with high biological affinity towards xanthine oxidase. [] Molecular docking, dynamics simulations, and network pharmacology analyses further support its potential anti-gout effects. []

Q7: What are the implications of the symbiotic relationship between Polyporus umbellatus and Armillaria mellea for Polyporusterone A production?

A7: The symbiotic relationship significantly influences the production of sclerotia, the medicinal part of Polyporus umbellatus, which are the primary source of Polyporusterone A. [] This symbiotic interaction not only induces sclerotia formation [] but also leads to a significant increase in Polyporusterone A content compared to uninfected sclerotia. [] Understanding and potentially harnessing this symbiotic relationship could be crucial for optimizing Polyporusterone A production for research and potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2702738.png)

![2-(propan-2-yl)-1-{1-[2-(propan-2-yl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2702740.png)

![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2702742.png)

![N-[1-(furan-3-yl)propan-2-yl]-2-methoxybenzamide](/img/structure/B2702744.png)

![N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide](/img/structure/B2702746.png)

![methyl 3-({[(3,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2702750.png)

![3-cyclopropylidene-N-[(3,4-dimethoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2702752.png)

![2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid](/img/structure/B2702757.png)